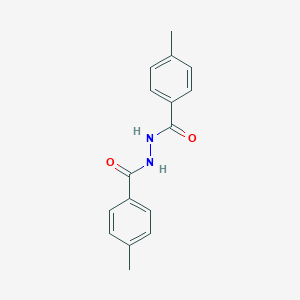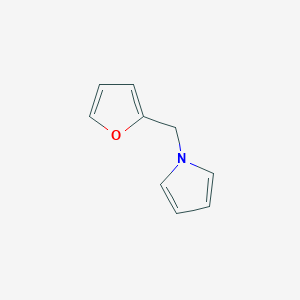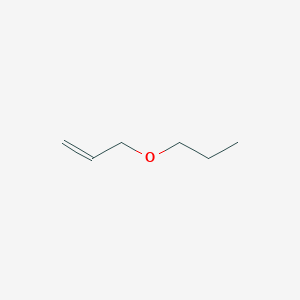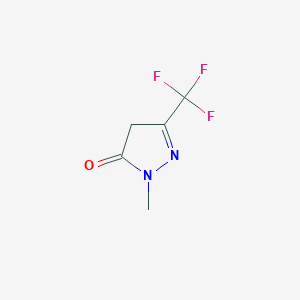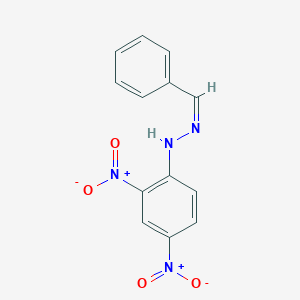
Benzaldehyde-2,4-dinitrophenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, (2,4-dinitrophenyl)hydrazone is a useful research compound. Its molecular formula is C13H10N4O4 and its molecular weight is 286.24 g/mol. The purity is usually 95%.
The exact mass of the compound Benzaldehyde, (2,4-dinitrophenyl)hydrazone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3863. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzaldehyde, (2,4-dinitrophenyl)hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, (2,4-dinitrophenyl)hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse de la stabilité thermique
La benzaldéhyde-2,4-dinitrophénylhydrazone a été étudiée pour sa stabilité thermique en utilisant la technique de calorimétrie différentielle à balayage (DSC) . Les solides cristallins de ce composé sont thermiquement stables et commencent à se décomposer après la fusion . Cette propriété est importante pour comprendre le comportement du composé dans différentes conditions de température .
Analyse des composés carbonylés
Ce composé est utilisé dans l'analyse des composés carbonylés tels que les aldéhydes et les cétones . Les dérivés de type 2,4-dinitrophénylhydrazone ont acquis une importance particulière pour l'analyse de ces composés .
Chromatographie gaz-liquide (CGL)
La benzaldéhyde-2,4-dinitrophénylhydrazone est utilisée en chromatographie gaz-liquide (CGL). Un aspect important en ce qui concerne la séparation CGL des dérivés 2,4-DNPH réside dans leurs stabilités thermiques .
Identification des composés organiques
Il est utilisé comme dérivé dans l'identification classique des composés organiques .
Déprotection des 2,4-dinitrophénylhydrazones
Les déprotections des 2,4-dinitrophénylhydrazones en leurs composés carbonylés correspondants ont été réalisées avec de bons rendements . Ce processus est important dans la synthèse de divers composés organiques .
Surveillance du stress oxydant
La benzaldéhyde-2,4-DNPH a été utilisée dans la salive comme un outil non invasif pour surveiller le stress oxydant chez les athlètes effectuant un test d'ergométrie cyclique VO2max
Mécanisme D'action
Target of Action
Benzaldehyde-2,4-dinitrophenylhydrazone, also known as Benzaldehyde, 2-(2,4-dinitrophenyl)hydrazone or Benzaldehyde, (2,4-dinitrophenyl)hydrazone, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The mode of action of this compound involves the formation of a hydrazone bond (-N=N-) between the carbonyl group of benzaldehyde and the hydrazine group of 2,4-dinitrophenylhydrazine . This is a nucleophilic addition-elimination reaction
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability is known to be incompatible with strong oxidizing agents . Additionally, the reaction involving the formation of a hydrazone bond is influenced by the nature of the aldehyde or ketone and the solvent that the 2,4-dinitrophenylhydrazine is dissolved in .
Propriétés
Numéro CAS |
1157-84-2 |
|---|---|
Formule moléculaire |
C13H10N4O4 |
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
N-[(Z)-benzylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C13H10N4O4/c18-16(19)11-6-7-12(13(8-11)17(20)21)15-14-9-10-4-2-1-3-5-10/h1-9,15H/b14-9- |
Clé InChI |
DZPRPFUXOZTWAJ-ZROIWOOFSA-N |
SMILES |
C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES isomérique |
C1=CC=C(C=C1)/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Pictogrammes |
Flammable; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


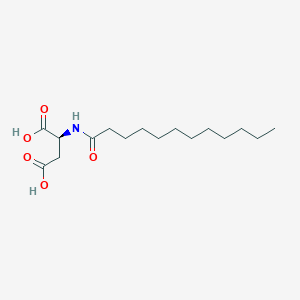
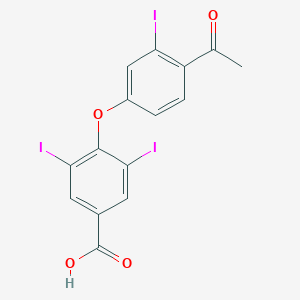
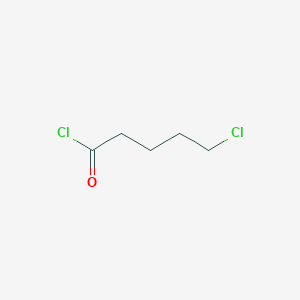
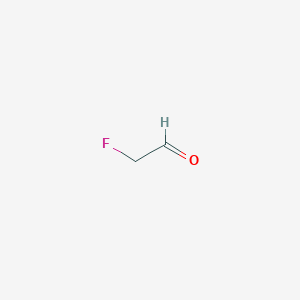
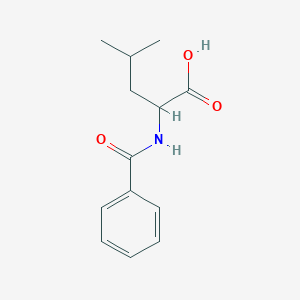
![5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B75752.png)
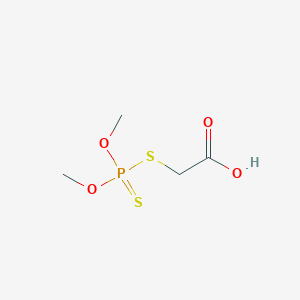
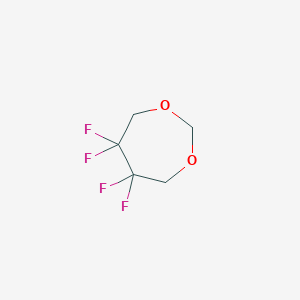
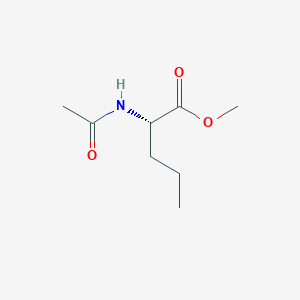
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-](/img/structure/B75758.png)
